5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
The compound seems to be related to a class of chemicals involving piperazine and benzo[d]thiazole groups . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
While specific synthesis methods for “5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” were not found, related compounds such as “2-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride” have been synthesized using 1-Ethylpiperazine .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of benzothiazole derivatives, including those structurally related to "5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride," has been extensively studied for their antimicrobial properties. Patel et al. (2011) explored the synthesis of new pyridine derivatives using amino substituted benzothiazoles and chloropyridine carboxylic acid, leading to compounds with variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Pharmacological Evaluation
Research on compounds structurally similar to "this compound" has demonstrated significant pharmacological potential. Sparatore and Sparatore (2000) synthesized and studied methoxyphenylpiperazine derivatives as ligands for serotonin and dopamine receptor subtypes, highlighting their affinity and selectivity which could be pivotal in developing new therapeutic agents (Sparatore & Sparatore, 2000).
Anti-Inflammatory and Lipoxygenase Inhibition
Methoxyalkyl thiazoles, a class of compounds related to "this compound," have been identified as selective inhibitors of 5-lipoxygenase with anti-inflammatory properties. These compounds were characterized by their selective inhibition mechanism, providing a basis for the development of new anti-inflammatory drugs (Falgueyret, Hutchinson, & Riendeau, 1993).
Mechanism of Action
Target of Action
It’s known that both thiazole and indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds containing thiazole and indole moieties are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain .
Biochemical Pathways
Thiazole and indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, thereby affecting the prostaglandin synthesis pathway .
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have a variety of biological effects, depending on its specific targets and mode of action .
Properties
IUPAC Name |
5-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.ClH/c1-15-5-7-16(8-6-15)13-14-11-9-10(17-2)3-4-12(11)18-13;/h3-4,9H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPCMHGGGSQQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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